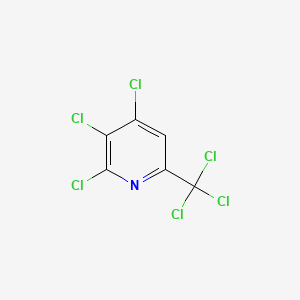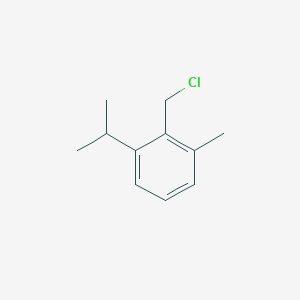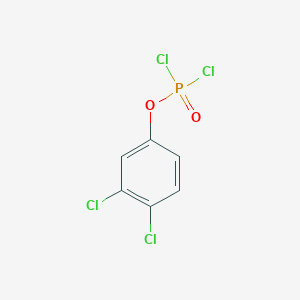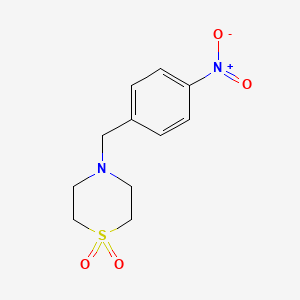
5-Iodo-2-isopropyl-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-isopropyl-1,3-dimethoxybenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an iodine atom, an isopropyl group, and two methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene can be achieved through several methods. One common approach involves the iodination of 2-isopropyl-1,3-dimethoxy-benzene using iodine and an oxidizing agent such as hydrogen peroxide or urea-hydrogen peroxide adduct. The reaction is typically carried out under solvent-free conditions to enhance efficiency and reduce environmental impact .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-isopropyl-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles such as bromine or chlorine.
Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as cyanide or phenoxide ions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium cyanide, potassium phenoxide, and copper catalysts are employed.
Oxidation and Reduction: Reagents such as potassium permanganate, hydrogen peroxide, and sodium borohydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.
Nucleophilic Substitution: Products include cyanated or phenoxylated derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the material science industry, this compound is used in the production of advanced materials such as liquid crystals and organic semiconductors. Its unique chemical properties make it suitable for applications in electronic devices and display technologies.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The iodine atom serves as a leaving group, facilitating the substitution process . In nucleophilic substitution reactions, the iodine atom is replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds .
Comparación Con Compuestos Similares
5-Iodo-1,2,3-trimethoxybenzene: This compound has an additional methoxy group compared to 5-Iodo-2-isopropyl-1,3-dimethoxybenzene.
1-Iodo-3,5-dimethylbenzene: This compound has methyl groups instead of methoxy groups.
This compound: This compound is similar in structure but differs in the position of the isopropyl group.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring. The presence of both isopropyl and methoxy groups, along with the iodine atom, imparts distinct chemical properties that make it valuable for various applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C11H15IO2 |
|---|---|
Peso molecular |
306.14 g/mol |
Nombre IUPAC |
5-iodo-1,3-dimethoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15IO2/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,1-4H3 |
Clave InChI |
CNIURQKKIHVHMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1OC)I)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
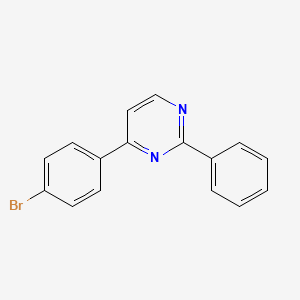
![7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B8543767.png)
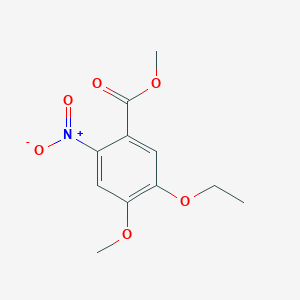
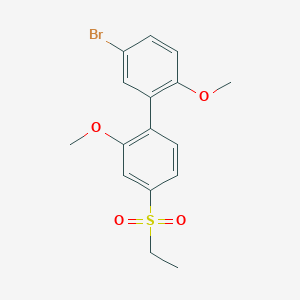
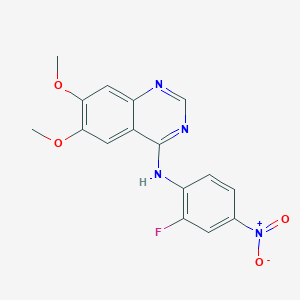

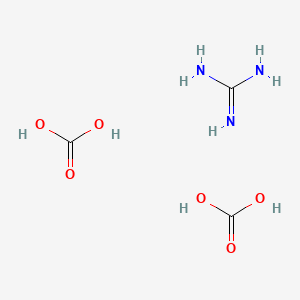
![4-[(4-Fluorophenyl)ethynyl]benzoic acid](/img/structure/B8543812.png)

